

# Technical Guide: Spectroscopic Analysis of 4-Isocyanato-4-(thiophen-2-yl)oxane

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Compound of Interest

4-Isocyanato-4-(thiophen-2-yl)oxane

Cat. No.:

B1614128

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Disclaimer: No experimental data for the compound "4-Isocyanato-4-(thiophen-2-yl)oxane" has been found in published scientific literature. This guide presents a realistic, albeit hypothetical, spectroscopic dataset based on the compound's structure derived from its IUPAC name. The experimental protocols described are standardized methodologies for the characterization of novel small molecules.

#### Introduction

This document provides a comprehensive technical overview of the expected spectroscopic data for the novel compound **4-Isocyanato-4-(thiophen-2-yl)oxane**. The target audience for this guide includes researchers, chemists, and professionals in the field of drug development who are engaged in the synthesis and characterization of new chemical entities. The data herein is structured to facilitate a clear understanding of the compound's key structural features as identified through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

#### Compound Structure:

• IUPAC Name: 4-Isocyanato-4-(thiophen-2-yl)oxane

Molecular Formula: C<sub>9</sub>H<sub>9</sub>NO<sub>2</sub>S

Molecular Weight: 195.24 g/mol



• Structure:

The image you are requesting does not exist or is no longer available.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **4-Isocyanato-4-(thiophen-2-yl)oxane**. These predictions are derived from established principles of spectroscopy and data from analogous structural motifs.

#### Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong, sharp absorption band for the isocyanate group.

Predicted Frequency (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
2280 - 2250	Strong, Sharp	Asymmetric Stretch	-N=C=O (Isocyanate) [1][2][3]
3100 - 3000	Medium	C-H Stretch	Aromatic (Thiophene)
2960 - 2850	Medium	C-H Stretch	Aliphatic (Oxane Ring)
1450 - 1400	Medium	C=C Stretch	Aromatic (Thiophene)
1100 - 1050	Strong	C-O-C Stretch	Ether (Oxane Ring)

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

2.2.1 <sup>1</sup>H NMR Spectroscopy (Predicted for CDCl<sub>3</sub>, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the thiophene and oxane ring protons.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.40	dd	1H	Thiophene H₅
~ 7.10	dd	1H	Thiophene H₃
~ 7.00	dd	1H	Thiophene H <sub>4</sub>
~ 4.0 - 3.8	m	4H	Oxane -OCH2- (H2, H6)
~ 2.4 - 2.2	m	4H	Oxane -CCH2- (H3, H5)

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

#### 2.2.2 <sup>13</sup>C NMR Spectroscopy (Predicted for CDCl<sub>3</sub>, 100 MHz)

The carbon NMR spectrum will be characterized by signals from the isocyanate, the quaternary carbon, and the carbons of the two heterocyclic rings.

Chemical Shift (δ, ppm)	Assignment
~ 145.0	Thiophene C2 (quaternary)[4][5][6]
~ 127.5	Thiophene C₅[6][7][8]
~ 126.0	Thiophene C <sub>3</sub> [6][7][8]
~ 125.0	Thiophene C <sub>4</sub> [6][7][8]
~ 124.0	Isocyanate (-NCO)
~ 70.0	C <sub>4</sub> (quaternary, attached to NCO and Thiophene)
~ 65.0	Oxane C2, C6 (-OCH2)
~ 35.0	Oxane C3, C5 (-CH2)



### **Mass Spectrometry (MS)**

Mass spectrometry data is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

m/z Value	Assignment	Notes
195.0354	[M] <sup>+</sup>	Calculated exact mass for C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub> S <sup>+</sup> . This would be the molecular ion peak.
153	[M - NCO]+	Loss of the isocyanate group.
111	[Thiophen-C-NCO]+	Fragment containing the thiophene and isocyanate groups.
84	[C₅H8O] <sup>+</sup>	Fragment corresponding to the oxane ring after cleavage.
83	[C <sub>4</sub> H <sub>3</sub> S] <sup>+</sup>	Thiophenyl cation.

## **Experimental Protocols**

The following are standard operating procedures for the acquisition of spectroscopic data for novel organic compounds.

#### **Infrared (IR) Spectroscopy Protocol**

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for liquid samples, a thin film is prepared between two KBr plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean ATR crystal or KBr plates is collected.
  - The sample spectrum is then recorded.



- The spectrum is typically scanned from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- An average of 16 to 32 scans is typically used to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
  - The spectrometer is tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei.
  - The magnetic field is shimmed to ensure homogeneity.
  - For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay (FID).
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.
- Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

#### Mass Spectrometry (MS) Protocol

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.



- Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source is commonly used for polar molecules.
- Data Acquisition:
  - $\circ$  The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
  - The instrument is operated in positive ion mode to detect the protonated molecule [M+H]<sup>+</sup> or the molecular ion [M]<sup>+</sup>.
  - Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and determine its exact mass. The isotopic pattern is checked to confirm the elemental composition (especially the presence of sulfur).

# Visualization of Workflows Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel compound like **4-Isocyanato-4-(thiophen-2-yl)oxane**.



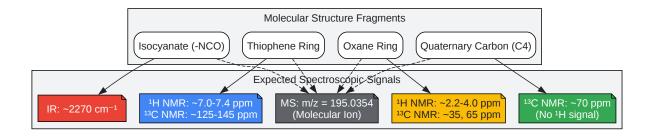
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Caption: General workflow for synthesis, purification, and spectroscopic analysis.

#### **Spectroscopic Data Interpretation Logic**

This diagram shows the logical connection between the structural components of the molecule and the expected signals in different spectroscopic techniques.



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Caption: Mapping molecular fragments to their expected spectroscopic signals.

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